6-Position Substitution Confers Superior Anticancer Potency in Arylthioindole Derivatives vs. 2-Position Analogs
Derivatives of 6-thiophen-2-yl-1H-indole, specifically 6-(thiophen-2-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole, demonstrated potent inhibition of a panel of cancer cell lines and the NCI/ADR-RES multidrug-resistant cell line at low nanomolar concentrations [1]. In a direct comparative study, shifting the heterocyclic substitution from the 2-position to the 6- or 7-position of the indole nucleus yielded derivatives that were nearly one order of magnitude more potent than previously reported 2-substituted arylthioindoles against human U87MG glioblastoma cells [1].
| Evidence Dimension | Antiproliferative activity (nanomolar range) against multidrug-resistant cancer cells |
|---|---|
| Target Compound Data | 6-(thiophen-2-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole: inhibited NCI/ADR-RES at low nanomolar concentrations |
| Comparator Or Baseline | Previously reported 2-substituted arylthioindoles |
| Quantified Difference | Nearly one order of magnitude superior potency for 6-substituted derivative |
| Conditions | In vitro cytotoxicity panel; human U87MG glioblastoma cells |
Why This Matters
For procurement decisions in anticancer drug discovery, the 6-thiophen-2-yl substitution pattern is critical for achieving the enhanced potency and multidrug-resistant cell line activity observed in this scaffold class.
- [1] La Regina, G.; Naccarato, V.; Coluccia, A.; Hamel, E.; Silvestri, R. New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. Presented at the Seventh European Workshop in Drug Synthesis, Siena, 2018. View Source
